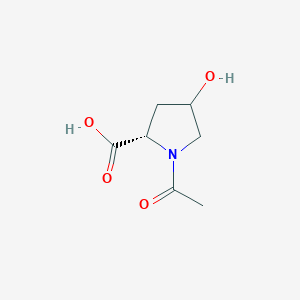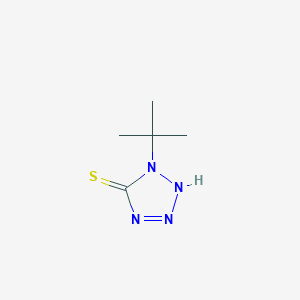
2,5-Difluorobenzenesulfonyl chloride
Vue d'ensemble
Description
2,5-Difluorobenzenesulfonyl chloride is a chemical compound that participates in the synthesis of aryl sulfonamide-based mineralocorticoid receptor (MR) antagonists . It has a molecular formula of C6H3ClF2O2S .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringC1=CC(=C(C=C1F)S(=O)(=O)Cl)F . The InChI key for this compound is CELLJWUVMKEJDY-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound has a molecular weight of 212.60 g/mol . It has a density of 1.58 g/mL at 25 °C, a boiling point of 221 °C, and a flash point of 110 °C . The compound is considered hazardous, causing severe skin burns and eye damage .Applications De Recherche Scientifique
1. Use in Solid-Phase Synthesis
Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride derivatives (including 2,5-difluorobenzenesulfonyl chloride), are key intermediates in chemical transformations. They have been employed in solid-phase synthesis, contributing to the creation of diverse privileged scaffolds and unusual rearrangements (Fülöpová & Soural, 2015).
2. Synthesis of Fluoronitrobenzenesulfonyl Chlorides
The synthesis of various fluoronitrobenzenesulfonyl chlorides, including derivatives of this compound, has been explored. These compounds are produced through a regioselective reaction with phenylmethanethiol, followed by oxidative cleavage, offering good yields. Their synthetic utility is demonstrated in sequential functionalization processes (Zhersh et al., 2010).
3. Activation of Hydroxyl Groups
This compound analogs, like 4-fluorobenzenesulfonyl chloride, are effective in activating hydroxyl groups of polymeric carriers for the covalent attachment of biological materials. This activation is crucial for bioselective separations and therapeutic applications (Chang et al., 1992).
4. Novel Synthesis Methods
Innovative synthesis methods have been developed using chloro-fluoro-nitrobenzenesulfonyl chloride derivatives, offering alternative routes for preparing key intermediates used in the production of pesticides and other compounds (Du et al., 2005).
5. Polymer Synthesis
N-alkyl-N-phenyl-3,5-difluorobenzene sulfonamide monomers, derived from 3,5-difluorobenzenesulfonyl chloride, are used in polycondensation reactions to create poly(arylene ether)s. The resulting polymers have varied thermal properties and applications based on the alkyl chain length (Andrejevic et al., 2015).
Safety and Hazards
2,5-Difluorobenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Contact with water liberates toxic gas . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
2,5-Difluorobenzenesulfonyl chloride is primarily used in the synthesis of aryl sulfonamide-based mineralocorticoid receptor (MR) antagonists . The mineralocorticoid receptor is a steroid hormone receptor that plays a crucial role in regulating electrolyte balance and blood pressure .
Mode of Action
The compound interacts with its targets through a process known as sulfonylation. In this process, the sulfonyl group (-SO2-) of the this compound molecule is transferred to the target molecule, typically an aryl sulfonamide . This results in the formation of a new compound with altered properties, which can act as a mineralocorticoid receptor antagonist .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of mineralocorticoid receptor antagonists . These antagonists can inhibit the action of aldosterone, a hormone that increases the reabsorption of sodium and water and the excretion of potassium in the kidneys. This can lead to changes in blood volume and blood pressure .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a laboratory reagent, it is primarily used in the synthesis of other compounds rather than being administered directly. Therefore, its bioavailability and pharmacokinetic profile may depend on the properties of the final compound it is used to synthesize .
Result of Action
The primary result of the action of this compound is the synthesis of aryl sulfonamide-based mineralocorticoid receptor antagonists . These antagonists can inhibit the action of aldosterone, leading to changes in electrolyte balance and blood pressure .
Analyse Biochimique
Biochemical Properties
2,5-Difluorobenzenesulfonyl chloride plays a significant role in biochemical reactions due to its reactive sulfonyl chloride group. This group can interact with various enzymes, proteins, and other biomolecules. One notable interaction is with mineralocorticoid receptors, where it acts as an antagonist . The compound’s ability to form covalent bonds with amino groups in proteins makes it a valuable tool in biochemical research, particularly in the study of enzyme inhibition and protein modification.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. For instance, its interaction with mineralocorticoid receptors can alter cell signaling pathways, affecting gene expression and cellular metabolism . Additionally, the compound’s reactivity can lead to changes in cell membrane integrity and function, impacting overall cell health and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable covalent bonds . This interaction can result in enzyme inhibition or activation, depending on the specific target. Additionally, the compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions but can degrade when exposed to moisture or extreme temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell signaling and metabolism. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit specific enzymes and receptors without causing significant toxicity . At higher doses, toxic effects such as tissue damage and organ dysfunction have been observed. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by inhibiting or activating key enzymes involved in metabolic processes . Additionally, its reactivity can lead to changes in metabolite levels, influencing overall cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cell type, tissue architecture, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its interaction with nuclear receptors can lead to its accumulation in the nucleus, where it can influence gene expression. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2,5-difluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O2S/c7-12(10,11)6-3-4(8)1-2-5(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELLJWUVMKEJDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371697 | |
| Record name | 2,5-Difluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26120-86-5 | |
| Record name | 2,5-Difluorobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26120-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Difluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B1301530.png)

![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)






![1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one](/img/structure/B1301569.png)



